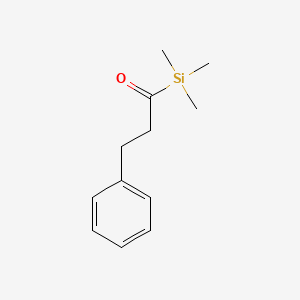
Silane, trimethyl(1-oxo-3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(1-oxo-3-phenylpropyl)-: is an organosilicon compound with the molecular formula C12H18OSi. This compound is characterized by the presence of a silane group bonded to a trimethyl group and a 1-oxo-3-phenylpropyl group. Silanes are known for their versatility in organic synthesis, particularly in reduction reactions and as intermediates in the production of various silicon-based materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(1-oxo-3-phenylpropyl)- typically involves the hydrosilylation of a suitable precursor. One common method is the reaction of trimethylsilane with a 1-oxo-3-phenylpropyl derivative under the influence of a catalyst such as platinum or rhodium complexes. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Industrial Production Methods: In an industrial setting, the production of Silane, trimethyl(1-oxo-3-phenylpropyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of fixed bed reactors with supported catalysts is also common, as it facilitates the separation of the product from the catalyst and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl(1-oxo-3-phenylpropyl)- undergoes various types of chemical reactions, including:
Reduction: The compound can act as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.
Oxidation: It can be oxidized to form silanols or siloxanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrosilanes and catalysts such as platinum or rhodium complexes.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Reduction: Alcohols and silanols.
Oxidation: Silanols and siloxanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: Silane, trimethyl(1-oxo-3-phenylpropyl)- is used as a reducing agent in organic synthesis. Its ability to donate hydride ions makes it valuable in the reduction of carbonyl compounds to alcohols .
Biology and Medicine: In biological research, this compound is used in the synthesis of silicon-based biomaterials. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties .
Industry: In the industrial sector, Silane, trimethyl(1-oxo-3-phenylpropyl)- is used in the production of silicone polymers and resins. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-oxo-3-phenylpropyl)- primarily involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bond in the silane group is relatively weak, making it an effective hydride donor. This property is exploited in various catalytic processes where the compound acts as a reducing agent. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being reduced .
Comparison with Similar Compounds
Trimethylsilane: Another organosilicon compound with similar reducing properties.
Diphenylsilane: Known for its use in hydrosilylation reactions.
Triphenylsilane: Often used as a radical reducing agent.
Uniqueness: Silane, trimethyl(1-oxo-3-phenylpropyl)- is unique due to the presence of the 1-oxo-3-phenylpropyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and silicon-based materials .
Properties
CAS No. |
61157-31-1 |
|---|---|
Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
3-phenyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C12H18OSi/c1-14(2,3)12(13)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
LFKXLLZHPBPBHV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















